Capreomycin IIB

Antibiotic Resistance Enzymatic Inactivation Self-Resistance Mechanisms

Capreomycin mixtures contain only ~6% IIB, confounding CPH resistance studies. Capreomycin IIB (CAS 754135-24-5) is the purified delysinyl congener not inactivated by CPH, unlike IA/IIA. • Differentiates phosphorylation- vs. sequestration-dependent resistance in S. capreolus; co-crystal structure with CPH available. • β-Lysine-devoid analog for SAR studies on ribosomal binding and pharmacokinetics. • Reference standard for HPLC/UHPLC/LC-MS quantification and impurity profiling. Supplied with full analytical documentation (COA, HPLC, MS, NMR).

Molecular Formula C19H32N12O6
Molecular Weight 524.5 g/mol
CAS No. 754135-24-5
Cat. No. B601256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapreomycin IIB
CAS754135-24-5
SynonymsCyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl];  1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA;  1,4,7,10,13-Pentaazacycloh
Molecular FormulaC19H32N12O6
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CN
InChIInChI=1S/C19H32N12O6/c1-7-13(32)28-10(4-20)15(34)29-11(6-26-19(23)37)16(35)31-12(9-2-3-24-18(22)30-9)17(36)25-5-8(21)14(33)27-7/h6-10,12H,2-5,20-21H2,1H3,(H,25,36)(H,27,33)(H,28,32)(H,29,34)(H,31,35)(H3,22,24,30)(H3,23,26,37)/b11-6-/t7-,8-,9+,10-,12-/m0/s1
InChIKeyMHBQQDNEPQYCOS-CBQPQWBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capreomycin IIB Procurement Guide


Capreomycin IIB (CAS 754135-24-5) is a cyclic polypeptide antibiotic and a minor delysinyl component of the capreomycin complex, constituting approximately 6% of the natural mixture alongside capreomycin IA (25%), IB (67%), and IIA (3%) [1]. Unlike the major components IA and IB, Capreomycin IIB lacks the exocyclic β-lysine residue, a structural distinction that confers differential susceptibility to bacterial resistance mechanisms [2]. The compound exhibits tuberculostatic activity against Mycobacterium tuberculosis and is employed as a second-line agent for multidrug-resistant tuberculosis (MDR-TB) [3].

1
Structural Identity Delysinyl capreomycin component; lacks β-lysine residue
2
Resistance Profile Not a CPH substrate; supports resistance mechanism studies
3
Sourcing Context Minor complex component; specialized procurement may be needed

Why Capreomycin IIB Cannot Be Substituted


The capreomycin complex comprises four structurally and functionally distinct congeners—IA, IB, IIA, and IIB—that differ in the presence or absence of a β-lysine residue and in hydroxylation status [1]. These structural variations translate into differential susceptibility to bacterial resistance enzymes: while capreomycin IA and IIA are inactivated by capreomycin phosphotransferase (CPH) via phosphorylation, capreomycin IIB (and IB) are not substrates for this enzyme [2]. Consequently, substituting Capreomycin IIB with the more abundant IA or IB components would alter the resistance profile and may yield divergent experimental outcomes in studies involving CPH-expressing strains or self-resistance mechanisms. Procurement decisions must therefore be guided by component-specific evidence rather than reliance on the bulk capreomycin sulfate mixture.

Risk Factor
Capreomycin IIB
IA / IB
CPH Susceptibility
Not a substrate; not inactivated
Inactivated by phosphorylation
β‑Lysine Residue
Absent (delysinyl)
Present
Resistance Study Fit
Enables CPH‑resistance circumvention models
May fail in CPH⁺ strain assays

Capreomycin IIB Differentiation Evidence


Not a CPH Substrate

Capreomycin phosphotransferase (CPH) inactivates capreomycin components IA and IIA by phosphorylation, but Capreomycin IIB is not a substrate for this enzyme. Direct enzymatic assays demonstrate that CPH is active against IA and IIA, whereas IB and IIB are unaffected [1]. This differential susceptibility is corroborated by substrate specificity data showing 'capreomycin IIB is no substrate' .

Not a CPH Substrate
Head‑to‑head
IIB is not a substrate for CPH; IA/IIA are inactivated by phosphorylation
Supports CPH resistance mechanism differentiation
Direct enzymatic assay; substrate specificity confirmed
Antibiotic Resistance Enzymatic Inactivation Self-Resistance Mechanisms

Lacks β-Lysine Residue

Capreomycin IIB is a 'delysinyl' component of the capreomycin complex, meaning it lacks the β-lysine residue that is present in the major components IA and IB [1]. This structural difference is explicitly noted: 'Capreomycin IIA, capreomycin IIB. Structures corresp to capreomycins IA and IB but lack β-lysine residues' [1].

Lacks β‑Lysine Residue
Class‑level
Delysinyl component; β‑lysine residue absent
Supports structure‑activity relationship studies
Structural elucidation; class‑level inference
Structural Biology Structure-Activity Relationship Drug Design

Minor Component in Complex

The capreomycin complex consists of four components in approximate percentages: IA (25%), IB (67%), IIA (3%), and IIB (6%) [1]. This distribution is consistently reported across multiple sources [2].

Minor Component in Complex
Reported
~6% of capreomycin complex
Sourcing may require specialized procurement
Consistent across multiple sources
Analytical Chemistry Quality Control Reference Standards

Crystal Structure of CPH Complex

The crystal structure of capreomycin phosphotransferase (CPH) in complex with Capreomycin IIB has been solved at 2.10 Å resolution [1]. Biochemical characterization reveals that CPH binds Capreomycin IIB with high affinity (KD at micromolar levels) but does not phosphorylate it; instead, CPH employs physical sequestration as a resistance mechanism [2].

Crystal Structure of CPH Complex
Reported
CPH binds IIB with micromolar KD; no phosphorylation
Provides structural model for resistance‑avoidance design
2.10 Å resolution; ITC/SPR confirmed binding
Structural Biology Protein-Ligand Interactions X-ray Crystallography

Capreomycin IIB Application Scenarios


CPH Resistance Mechanism Studies

Researchers studying the dual resistance mechanisms of Streptomyces capreolus should prioritize Capreomycin IIB over IA or IIA. Since CPH inactivates IA and IIA but not IIB, Capreomycin IIB serves as a critical control compound to differentiate between phosphorylation-dependent and sequestration-dependent resistance pathways [1]. The solved crystal structure of IIB bound to CPH further enables molecular modeling and mutagenesis studies [2].

β-Lysine SAR Studies

Capreomycin IIB, lacking the β-lysine residue present in IA and IB, provides a natural analog for SAR studies aimed at understanding the role of this exocyclic moiety in ribosomal binding, antibacterial potency, and pharmacokinetics [1]. Comparative assays with IA/IB can isolate the contribution of β-lysine to target engagement and toxicity.

Component Quantification Methods

Given that Capreomycin IIB represents only ~6% of the capreomycin complex, purified IIB is essential as a reference standard for HPLC, UHPLC, and LC-MS methods designed to quantify individual components in pharmaceutical formulations or fermentation broths [1]. Its distinct retention time relative to IA/IB allows for accurate peak assignment and impurity profiling [2].

CPH Strain Susceptibility Testing

In vitro susceptibility testing against M. tuberculosis strains harboring the cph gene should incorporate Capreomycin IIB to assess the potential for CPH-mediated resistance circumvention. Since IIB is not a CPH substrate, it may retain activity where IA and IIA fail, informing combination therapy strategies [1].

Application
Selection Property
Validation Focus
CPH resistance mechanism studies
CPH substrate profile
Phosphorylation vs sequestration pathway differentiation
β‑Lysine SAR studies
β‑Lysine residue presence
Ribosomal binding and pharmacokinetic comparison
Component quantification methods
Distinct chromatographic retention
HPLC/LC‑MS method validation and peak assignment
CPH strain susceptibility testing
CPH non‑substrate activity
Activity comparison in CPH⁺ strains; circumvention assessment
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